1,3-dimethyl-8-(morpholin-4-yl)-7-{3-[(2E)-piperidin-2-ylideneamino]propyl}-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 3-formylchromones with 6-amino-5-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-8-(CHROMON-3-YL)-XANTHINE: A similar compound with a chromone group, known for its cytotoxic and antioxidant activities.
9-ETHYL-6,6-DIMETHYL-8-[4-(MORPHOLIN-4-YL)PIPERIDIN-1-YL]-11-OXO-6,11-DIHYDRO-5H-BENZO[B]CARBAZOLE-3-CARBONITRILE: Another related compound with potential biological activities.
Uniqueness
1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively target tumor cells while exhibiting antioxidant activity makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C19H29N7O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1,3-dimethyl-8-morpholin-4-yl-7-[3-(2,3,4,5-tetrahydropyridin-6-ylamino)propyl]purine-2,6-dione |
InChI |
InChI=1S/C19H29N7O3/c1-23-16-15(17(27)24(2)19(23)28)26(18(22-16)25-10-12-29-13-11-25)9-5-8-21-14-6-3-4-7-20-14/h3-13H2,1-2H3,(H,20,21) |
InChI Key |
SEAUGKBGGSQBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCCNC4=NCCCC4 |
Origin of Product |
United States |
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